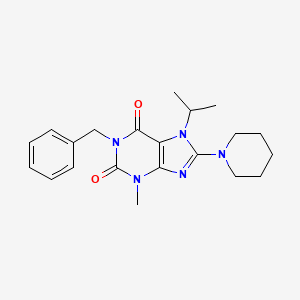

1-benzyl-7-isopropyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-7-isopropyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BPIP, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising target for further research.

Scientific Research Applications

Synthesis Techniques and Protective Group Applications

One study explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using a thietanyl protecting group. This approach was necessary due to the challenges in synthesizing purine diones with no substituents at the N7 position without employing protective groups. The use of a thietanyl group facilitated the synthesis of these compounds, highlighting a novel route for developing purine diones with potential scientific applications (Khaliullin & Shabalina, 2020).

Pharmacological Studies and Receptor Affinity

Several studies have focused on the pharmacological properties of derivatives of purine diones, including their affinities for various receptors. For instance, N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones were evaluated for their affinities towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research provided insights into the structural features responsible for receptor affinity, identifying potent dual 5-HT6/D2 and D2 receptor ligands (Żmudzki et al., 2015).

Another study synthesized and tested new 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological evaluation across 5-HT1A, 5-HT2A, and 5-HT7 receptors, aiming to identify potential psychotropic agents. This work highlighted the significance of mixed 5-HT receptor ligands in exhibiting antidepressant- and anxiolytic-like activities, contributing to the understanding of modifying purine-2,6-dione derivatives for therapeutic applications (Chłoń-Rzepa et al., 2013).

Anticonvulsant Properties

Explorations into the anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-diones have been conducted. These studies have provided valuable information on the synthesis and potential therapeutic applications of these derivatives, contributing to the broader understanding of purine-based compounds in medical research (Rybka et al., 2016).

properties

IUPAC Name |

1-benzyl-3-methyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-15(2)26-17-18(22-20(26)24-12-8-5-9-13-24)23(3)21(28)25(19(17)27)14-16-10-6-4-7-11-16/h4,6-7,10-11,15H,5,8-9,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFQEOBNZUGHDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2635186.png)

![1'-(cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2635193.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2635194.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2635195.png)

![9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2635203.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)